molecular formula C26H27N5O4 B11324885 benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No.: B11324885
M. Wt: 473.5 g/mol
InChI Key: HEUIBKYYPVPDKH-UHFFFAOYSA-N
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Description

Benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a complex organic compound with a unique structure that combines a benzyl group, a dimethylphenyl group, and a purino[7,8-a]pyrimidin scaffold. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate typically involves multiple steps, including the formation of the purino[7,8-a]pyrimidin core, the introduction of the dimethylphenyl group, and the final esterification with benzyl acetate. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its potential biological activity may lead to the development of new pharmaceuticals, particularly in areas such as anti-inflammatory and anticancer research.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific biological context, but may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate lies in its specific structural features, such as the combination of the benzyl group with the purino[7,8-a]pyrimidin scaffold. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H27N5O4

Molecular Weight

473.5 g/mol

IUPAC Name

benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C26H27N5O4/c1-17-12-18(2)14-20(13-17)29-10-7-11-30-22-23(27-25(29)30)28(3)26(34)31(24(22)33)15-21(32)35-16-19-8-5-4-6-9-19/h4-6,8-9,12-14H,7,10-11,15-16H2,1-3H3

InChI Key

HEUIBKYYPVPDKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5)C

Origin of Product

United States

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